molecular formula C11H10FN B1344344 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile CAS No. 28049-63-0

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1344344
CAS No.: 28049-63-0
M. Wt: 175.2 g/mol
InChI Key: NZABHBZCJSJJAF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is an organic compound with the chemical formula C11H10FN. This compound is characterized by a cyclobutane ring substituted with a 2-fluorophenyl group and a carbonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of antiepileptic and antidepressant drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile
  • 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
  • 1-(2-Methylphenyl)cyclobutane-1-carbonitrile

Uniqueness

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in drug design and synthesis .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABHBZCJSJJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627800
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-63-0
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slowly add NaH (922 mg, 23.0 mmol) to a solution of (2-fluorophenyl)-acetonitrile (1.27 mL, 9.95 mmol) in DMSO (40.0 mL). Stir the mixture at RT for 30 mins then add via cannula a solution of 1,3-dichloropropane (0.95 mL, 10.0 mmol) in DMSO (20 mL). After addition is complete stir at 75° C. for 5 h. Pour mixture over ice (60 g) and extract with Et2O (3×50 mL). Combine the organic solutions and wash with brine (50 mL), dry filter and concentrate. Purify the material by flash chromatography (using a linear gradient of 100% hexanes to 35% EtOAc/hexanes) to give the title compound (1.4 g, 80%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.32 (m, 1H), 7.25 (dt, 1H, J=1.9, 8.0), 7.16 (dt, 1H, J=0.9, 7.5), 7.09 (ddd, 1H, J=1.2, 8.1, 10.7), 2.86 (m, 2H), 2.69 (m, 2H), 2.50 (m, 1H), 2.05 (m, 1H).
Name
Quantity
922 mg
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
80%

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